![molecular formula C11H10N2O4 B2981687 N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097918-80-2](/img/structure/B2981687.png)
N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide is a complex organic compound characterized by the presence of bifuran and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide typically involves the reaction of 2,2’-bifuran with ethanediamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the conditions are optimized for solvent, reaction time, and substrate amounts to achieve high yields.
Industrial Production Methods
Industrial production of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide may involve large-scale microwave reactors to ensure efficient and consistent synthesis. The use of renewable resources and bioproducts, such as furfural derived from biomass, is also considered for sustainable production .
Chemical Reactions Analysis
Types of Reactions
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced amide derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the bifuran and ethanediamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran oxides, while reduction can produce reduced ethanediamide derivatives.
Scientific Research Applications
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in copper-catalyzed coupling reactions of aryl halides and alkyl alcohols.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and interaction with biological targets.
Mechanism of Action
The mechanism of action of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound’s bifuran and ethanediamide groups allow it to act as a ligand, facilitating reactions such as copper-catalyzed coupling . The pathways involved include the formation of stable complexes with metal ions and the modification of protein structures through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-[(thiophen-2-yl)methyl]ethanediamide
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-(2,3-dimethylphenyl)ethanediamide
Uniqueness
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide is unique due to its specific combination of bifuran and ethanediamide groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique properties in terms of ligand formation and reactivity in various chemical reactions.
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-10(14)11(15)13-6-7-3-4-9(17-7)8-2-1-5-16-8/h1-5H,6H2,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWILHKDTOOGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2981606.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)
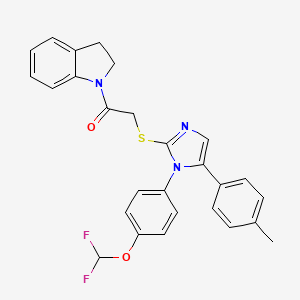
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-propylacetamide](/img/structure/B2981610.png)

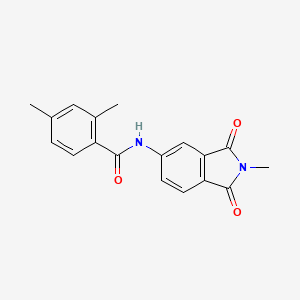
![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)
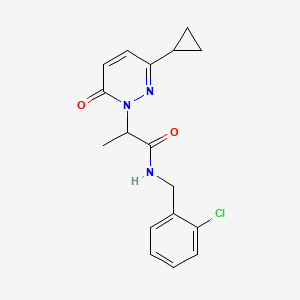
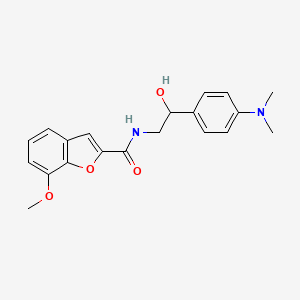
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)
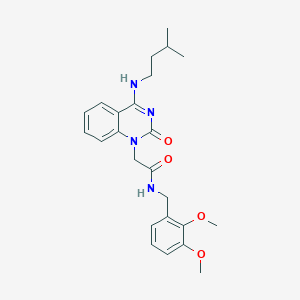
![5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981625.png)
![6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B2981627.png)
